2,6-Difluoroanisole CAS number and properties
2,6-Difluoroanisole CAS number and properties
An In-depth Technical Guide to 2,6-Difluoroanisole
Introduction
2,6-Difluoroanisole (CAS Number: 437-82-1) is a fluorinated aromatic ether that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Its unique structure, featuring two fluorine atoms positioned ortho to the methoxy group, imparts distinct chemical properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of pharmaceutical compounds.[3] Consequently, 2,6-Difluoroanisole is a key component in the synthesis of novel drugs and agrochemicals.[1][2] It is also utilized in the formulation of advanced polymers and electronic materials, where its fluorinated nature contributes to improved thermal and chemical resistance.[1][2]
Chemical and Physical Properties
The physicochemical properties of 2,6-Difluoroanisole are summarized below. These characteristics are fundamental for its handling, storage, and application in various synthetic procedures.
Table 1: Chemical Identifiers for 2,6-Difluoroanisole
| Identifier | Value |
| CAS Number | 437-82-1[1][2][4][5] |
| Molecular Formula | C₇H₆F₂O[1][4][5][6] |
| Molecular Weight | 144.12 g/mol [1][4][6] |
| InChI Key | IOBWAHRFIPQEQL-UHFFFAOYSA-N[5][6] |
| MDL Number | MFCD00142846[1][5] |
| PubChem ID | 2736897[1] |
Table 2: Physicochemical Properties of 2,6-Difluoroanisole
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1][2] |
| Purity | ≥ 97% (GC)[1][2] |
| Boiling Point | 50 °C at 25 mmHg[1][2] / 70-72 °C at 56 mmHg[5] |
| Density | 1.21 g/mL[1] / 1.221 g/mL[5] |
| Refractive Index | 1.4570 to 1.4620[5] |
| Flash Point | 61 °C[5][7] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1][5] |
Applications in Research and Development
The unique electronic properties conferred by the two ortho-fluorine atoms make 2,6-Difluoroanisole a versatile reagent in several high-value applications.
-
Pharmaceutical Development : It is a pivotal intermediate in the synthesis of fluorinated pharmaceuticals. The inclusion of fluorine atoms can enhance drug efficacy, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[1][3]
-
Agrochemical Formulations : In the agrochemical industry, this compound is used to produce advanced herbicides and pesticides. The fluorine atoms contribute to the stability and potency of the final active ingredients.[1]
-
Material Science : 2,6-Difluoroanisole is employed in creating specialty polymers and coatings with enhanced chemical resistance, thermal stability, and durability.[1][2] Its application extends to the development of high-performance electronic materials.[1][2]
-
Organic Synthesis : It serves as a fundamental building block for creating complex organic molecules where precise fluorination is required.[1]
Synthesis and Reactivity
While various synthetic routes exist for fluorinated aromatics, a common and effective method for preparing fluoroanisoles involves the diazotization of the corresponding fluoroaniline, followed by a substitution reaction.
Caption: Proposed synthesis of 2,6-Difluoroanisole from 2,6-Difluoroaniline.
The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution.
Experimental Protocols
Protocol: Synthesis of 2,6-Difluoroanisole via Diazotization of 2,6-Difluoroaniline
This protocol is based on a general procedure for the conversion of polyfluoroanilines to polyfluoroanisoles.[8]
Materials:
-
2,6-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Methanol (CH₃OH), large excess
-
Copper powder (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: In a flask cooled in an ice bath, dissolve 2,6-difluoroaniline in 50% sulfuric acid. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Methoxylation: To the diazonium salt solution, add a large excess of methanol followed by a catalytic amount of copper powder.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure 2,6-Difluoroanisole.
Caption: Workflow for the synthesis and purification of 2,6-Difluoroanisole.
Safety and Handling
2,6-Difluoroanisole is classified as a flammable liquid and vapor. It can cause skin and eye irritation.[4] Appropriate safety precautions must be taken during its handling and storage.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor[4] |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H335 | May cause respiratory irritation[4] |
Handling Recommendations:
-
Handle in a well-ventilated area or under a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2,6-Difluoroanisole | 437-82-1 [chemicalbook.com]
- 6. 2,6-Difluoroanisole 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]

